(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol
Brand Name: Vulcanchem
CAS No.: 13532-06-4
VCID: VC20983616
InChI: InChI=1S/C9H14N2O4/c1-5-2-11-6(3-10-5)8(14)9(15)7(13)4-12/h2-3,7-9,12-15H,4H2,1H3/t7-,8-,9-/m1/s1
SMILES: CC1=CN=C(C=N1)C(C(C(CO)O)O)O
Molecular Formula: C9H14N2O4
Molecular Weight: 214.22 g/mol

(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol

CAS No.: 13532-06-4

Cat. No.: VC20983616

Molecular Formula: C9H14N2O4

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol - 13532-06-4

Specification

CAS No. 13532-06-4
Molecular Formula C9H14N2O4
Molecular Weight 214.22 g/mol
IUPAC Name (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol
Standard InChI InChI=1S/C9H14N2O4/c1-5-2-11-6(3-10-5)8(14)9(15)7(13)4-12/h2-3,7-9,12-15H,4H2,1H3/t7-,8-,9-/m1/s1
Standard InChI Key ZHCOCLGEHTXBQU-IWSPIJDZSA-N
Isomeric SMILES CC1=CN=C(C=N1)[C@H]([C@@H]([C@@H](CO)O)O)O
SMILES CC1=CN=C(C=N1)C(C(C(CO)O)O)O
Canonical SMILES CC1=CN=C(C=N1)C(C(C(CO)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator